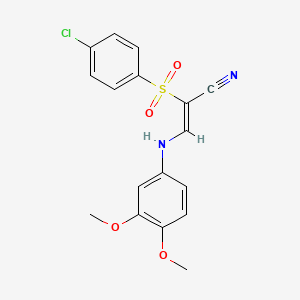
N-(4-(dimethylamino)phenethyl)-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)phenethyl)-3-fluorobenzenesulfonamide is a sulfonamide-based compound. Sulfonamides are a group of compounds widely explored for their various biological and chemical properties, including therapeutic applications and material science.
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves several key steps, typically starting with the reaction of an appropriate amine with sulfonyl chloride. For instance, in a study on the synthesis of cyclooxygenase-2 inhibitors, a related sulfonamide was synthesized and its structure was confirmed by X-ray crystallography, showcasing a common approach in synthesizing sulfonamide derivatives (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be extensively analyzed using techniques like X-ray crystallography. These analyses reveal the arrangement of atoms within the molecule and can provide insights into the molecular interactions that dictate its properties and reactivity. For example, the crystal structure analysis of a sulfonamide showed specific intermolecular interactions and the presence of a tetrazole group (Al-Hourani et al., 2016).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research efforts have been dedicated to synthesizing and characterizing new compounds with potential applications in materials science and catalysis. For instance, studies have detailed the synthesis of new platinum(II) dithiocarbimato complexes using sulfonamide derivatives, highlighting their structural properties and potential applications in catalysis and materials science (Amim et al., 2008). Such works underscore the utility of sulfonamides in developing complex metallo-organic frameworks.
Chromatographic Applications
Sulfonamide derivatives have been utilized in analytical chemistry for improving the detection and analysis of various substances. Vandenheuvel and Gruber (1975) explored the use of dimethylformamide dialkylacetals for reacting with primary sulfonamides to form derivatives with enhanced gas-liquid chromatographic properties. This technique has practical applicability in biological studies, such as the detection of sulfonamide compounds in biological samples, showcasing the versatility of sulfonamide derivatives in enhancing analytical methodologies (Vandenheuvel & Gruber, 1975).
Fluorescent Probing and Sensing
In the realm of chemical and biological sciences, sulfonamide derivatives have been engineered as parts of fluorescent probes for the selective detection of specific molecules. Wang et al. (2012) developed a reaction-based fluorescent probe using a sulfonamide group for discriminating thiophenols over aliphatic thiols, demonstrating the compound's high selectivity and sensitivity. This application is particularly important for environmental monitoring and biological assays, where accurate and selective detection of thiols is crucial (Wang et al., 2012).
Safety and Hazards
The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. For example, 4-(Dimethylamino)phenethyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-19(2)15-8-6-13(7-9-15)10-11-18-22(20,21)16-5-3-4-14(17)12-16/h3-9,12,18H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEACQNQRHNCNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenethyl)-3-fluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)
![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)


![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2490538.png)
![5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2490539.png)
![6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2490540.png)
![2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2490541.png)